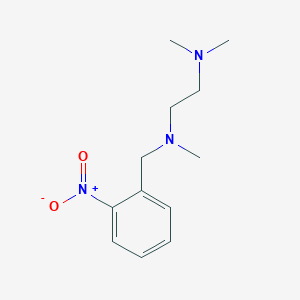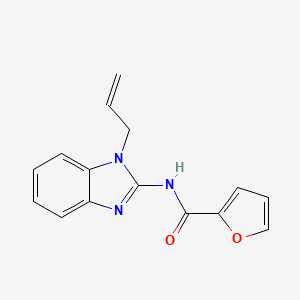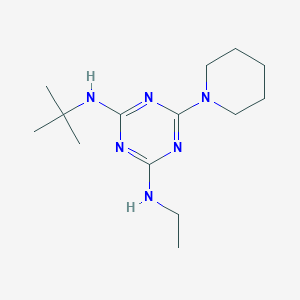![molecular formula C14H19NO3 B5774479 4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)
4-[(4-ethylphenoxy)acetyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-ethylphenoxy)acetyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Scientific Research Applications
4-[(4-ethylphenoxy)acetyl]morpholine has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been studied for its potential use as a scaffold for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 4-[(4-ethylphenoxy)acetyl]morpholine is not fully understood. However, it has been reported to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-ethylphenoxy)acetyl]morpholine has a significant effect on the levels of various biochemical markers in the body. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. The compound has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, it has been reported to have a significant effect on the levels of oxidative stress markers in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-[(4-ethylphenoxy)acetyl]morpholine is its potential use as a scaffold for the development of new drugs. The compound has also been reported to exhibit good pharmacokinetic properties. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of 4-[(4-ethylphenoxy)acetyl]morpholine. One area of interest is the development of new drugs based on the scaffold of this compound. Another area of interest is the study of the compound's potential use in the treatment of various neurological disorders such as epilepsy, depression, and anxiety. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical markers in the body.
Conclusion:
In conclusion, 4-[(4-ethylphenoxy)acetyl]morpholine is a promising compound with potential applications in medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use as a scaffold for the development of new drugs. Further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical markers in the body.
Synthesis Methods
The synthesis of 4-[(4-ethylphenoxy)acetyl]morpholine can be achieved through the reaction of 4-ethylphenol with chloroacetyl chloride, followed by the reaction with morpholine in the presence of a base. This method has been reported to yield a high purity product with good yields.
properties
IUPAC Name |
2-(4-ethylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-12-3-5-13(6-4-12)18-11-14(16)15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNHHUDPGPWYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5774404.png)
![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5774405.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B5774412.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5774421.png)


![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)


![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)

![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)